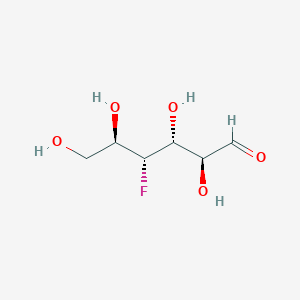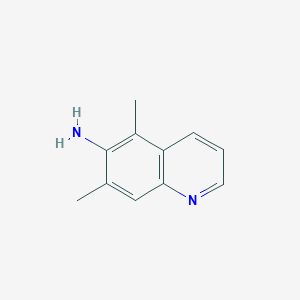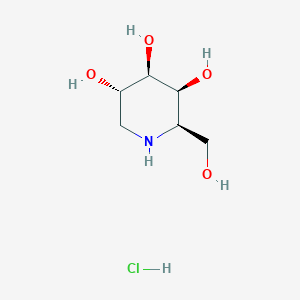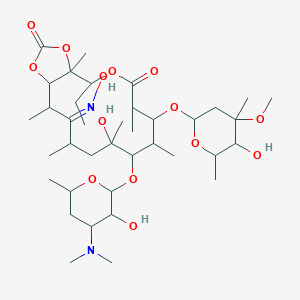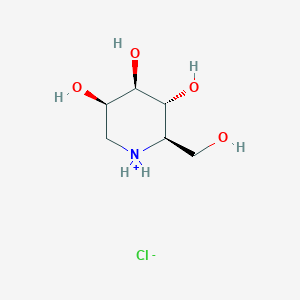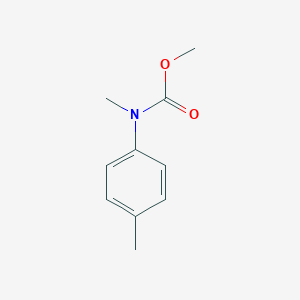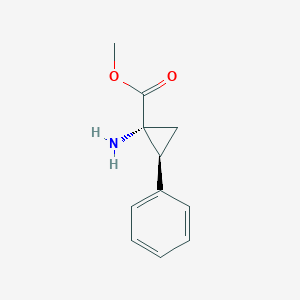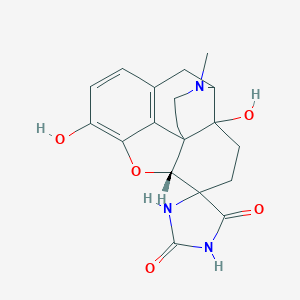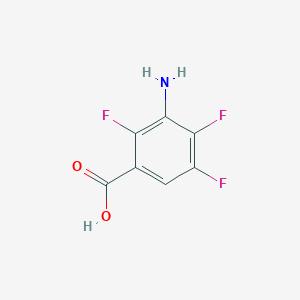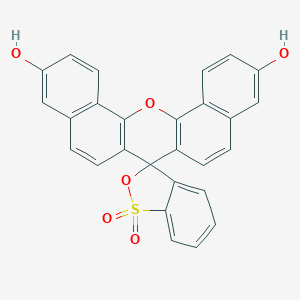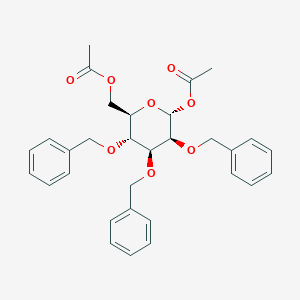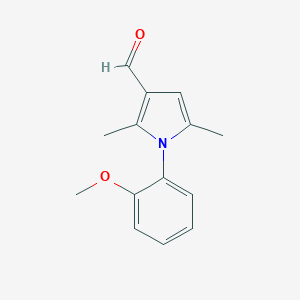
1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and related compounds often involves condensation reactions, where aldehydes react with pyrrolinones under certain conditions to yield pyrromethene derivatives. For example, the condensation of 4-methoxybenzaldehyde with 3,4-dimethyl-3-pyrrolin-2-one leads to Z-2,2′-pyrromethene-5[1H]-one analogues, which undergo isomerization upon irradiation with light or heating in basic methanol (Groot et al., 2010).
Molecular Structure Analysis
The molecular structures of related compounds reveal interesting features such as hydrogen-bonded frameworks and distinct electronic structures. For instance, compounds with similar pyrrole and carbaldehyde frameworks exhibit hydrogen bonding and polarized electronic structures, contributing to their crystalline forms and chemical reactivity (Low et al., 2007).
Wissenschaftliche Forschungsanwendungen
-
Synthesis and Structure Determination of Heterocycles
- Application: This research involves the synthesis of heterocycles containing nitrogen, which are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities .
- Method: The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .
- Results: A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a product in 88% yield .
-
Design, Synthesis and 5-HT1A Binding Affinity of Arylpiperazine Derivatives
- Application: The development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold on them . These inhibitors have potential therapeutic applications in treating various central nervous system disorders .
- Method: The synthesis involves linking the 2-MeO-Ph-piperazine moiety via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .
- Results: The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .
-
Synthesis, Preclinical Evaluation and Molecular Modelling of Macrocyclic Appended 1-(2-methoxyphenyl)piperazine for 5-HT1A Neuroreceptor Imaging
- Application: This research involves the synthesis of macrocyclic appended 1-(2-methoxyphenyl)piperazine for 5-HT1A neuroreceptor imaging . The synthesized compounds are used as brain imaging agents .
- Method: The synthesis of 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP) was achieved by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine .
- Results: The resulting compound was then labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .
-
Improved Route to Urapidil from 1-(2-methoxyphenyl)piperazine and Oxetane
- Application: This research involves the synthesis of urapidil, an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies .
- Method: The new synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate 3- (4- (2-methoxyphenyl)piperazin-1-yl)propan-1-ol .
- Results: The overall yield of this route is about 45% .
-
Functionalization of Pyrazolylvinyl Ketones via Aza-Michael Addition Reaction
- Application: 1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
- Method: The method involves the reaction of 1-(2-methoxyphenyl)piperazine with pyrazolylvinyl ketones .
- Results: The reaction results in the formation of functionalized pyrazolylvinyl ketones .
-
One-Component Cationic Photoinitiators for 3D Printing Applications
- Application: This research involves the synthesis of novel benzylidene scaffold-based iodonium salt one-component photoinitiators containing double bonds and dialkylamino groups . These photoinitiators are used in 3D printing applications .
- Method: The photoinitiators are synthesized in one step via classical aldol condensation reactions .
- Results: The new salts can efficiently decompose under irradiation from UV to visible regions of the spectrum . They can simultaneously initiate and monitor the polymerization process according to the change of fluorescence during the photocuring process .
-
Correlations between Odour Activity and the Structural Properties of Acrylates
- Application: This research involves the study of the odour activity of acrylates, including 2-methoxyphenyl acrylate . These acrylates are used in various applications, including coatings, adhesives, and sealants .
- Method: The odour activity is studied by measuring the odour threshold (OT) values of the acrylates .
- Results: The OT values of 16 acrylates fell within the range from 0.73 to 20 ng/Lair, corresponding to a high-odour activity . Moreover, sec-butyl acrylate and 2-methoxyphenyl acrylate showed even lower OT values of 0.073 and 0.068, respectively .
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals.
Zukünftige Richtungen
Future research on this compound could involve further studies of its synthesis, its reactivity, its potential uses, and its safety profile.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and specific analysis, further research and experimentation would be required.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-6-4-5-7-14(13)17-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKIOLDWAYBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360521 | |
| Record name | 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
124678-35-9 | |
| Record name | 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



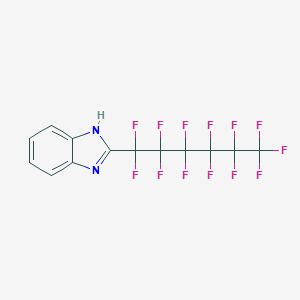
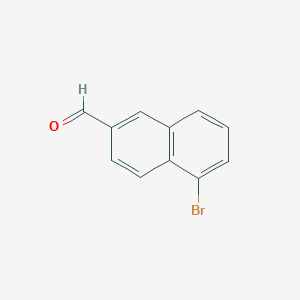
![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)
